N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide
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Overview
Description
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound that features a pyrazine ring, a piperidine ring, and a naphthalene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazine and piperidine intermediates, followed by their coupling with a naphthalene sulfonamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzene-1-sulfonamide
- N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-1-sulfonamide
Uniqueness
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the naphthalene ring, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c25-27(26,19-7-3-5-17-4-1-2-6-18(17)19)23-14-16-8-12-24(13-9-16)20-15-21-10-11-22-20/h1-7,10-11,15-16,23H,8-9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSASEKMSCSALG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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